molecular formula C8H12O4 B3393439 3,4-Diethoxycyclobutane-1,2-dione CAS No. 25910-91-2

3,4-Diethoxycyclobutane-1,2-dione

Cat. No.: B3393439
CAS No.: 25910-91-2
M. Wt: 172.18 g/mol
InChI Key: NQEDJGZMDVMYRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethoxycyclobutane-1,2-dione can be synthesized through the esterification of squaric acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the formation of the diethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ethanol and squaric acid in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 3,4-diethoxycyclobutane-1,2-dione exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines to form stable products. This reactivity is due to the electron-deficient nature of the cyclobutene-1,2-dione ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethoxycyclobutane-1,2-dione is unique due to its specific ethoxy substituents, which influence its reactivity and applications. The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications .

Properties

IUPAC Name

3,4-diethoxycyclobutane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEDJGZMDVMYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(=O)C1=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299364
Record name 3,4-Diethoxy-1,2-cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25910-91-2
Record name 3,4-Diethoxy-1,2-cyclobutanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25910-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxy-1,2-cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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